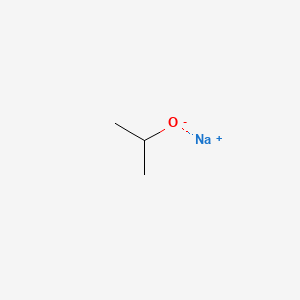
丙醇钠
描述
Sodium propan-2-olate, also known as sodium isopropoxide, is a compound with the molecular formula C3H7NaO and a molecular weight of 82.0768 . It is used in various chemical processes .
Synthesis Analysis
Sodium propan-2-olate can be synthesized from isopropyl alcohol. The alcohol is cooled to 0 °C, and sodium hydride is slowly added. The solution is then used crude, assuming a 100% conversion .Molecular Structure Analysis
The molecular structure of Sodium propan-2-olate consists of a sodium atom and an isopropyl functional group .Chemical Reactions Analysis
Sodium propan-2-olate is involved in reactions such as the polymerization of butadiene. It acts as a catalyst in the manufacturing of acetone and its derivatives .Physical And Chemical Properties Analysis
Sodium propan-2-olate is a solid at room temperature. It has a molecular weight of 82.0768 .科学研究应用
Pharmaceutical Synthesis
Sodium propan-2-olate is used in the synthesis of pharmaceuticals, such as the preparation of ibuprofen intermediates .
Polymerization Catalyst
It acts as a catalyst in the polymerization of butadiene, which is a key step in producing synthetic rubbers .
Acetone Production
This compound serves as a catalyst in the manufacturing of acetone and its derivatives .
Solvent and Antiseptic
Sodium propan-2-olate is utilized as a solvent in various chemical reactions and can serve as an antiseptic due to its properties .
Transfer Hydrogenation
It is involved in transfer hydrogenation reactions, where it can facilitate the transfer of hydrogen atoms in chemical processes .
安全和危害
属性
IUPAC Name |
sodium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Na/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQTXTBONIWRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890521 | |
| Record name | 2-Propanol, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white odorless powder; Hygroscopic; [BASF MSDS] | |
| Record name | Sodium isopropoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium propan-2-olate | |
CAS RN |
683-60-3 | |
| Record name | 2-Propanol, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium propan-2-olate react with iridium complexes containing carbonyl and phosphine ligands?
A1: Sodium propan-2-olate acts as a nucleophile, attacking the carbonyl ligand in iridium complexes like trans-[IrCl(CO)L2] (where L represents a bulky tertiary phosphine ligand such as (phenylethynyl)di-t-butylphosphine). This attack leads to the formation of a new chelate complex, where the iridium center is coordinated to both the phosphorus atom of the phosphine ligand and the oxygen atom of the resulting alkoxide group. [1]
Q2: Can you provide an example of a specific reaction and the characterized product?
A2: In a study by Chatt et al., treating trans-[IrCl(CO){PBut2(CCPh)}2] with sodium propan-2-olate in propan-2-ol yielded the chelate complex [Ir{C(O)CH2CH2CH3}(CO){PBut2(CCPh)}2]. The structure of this complex was confirmed using various spectroscopic techniques, including infrared, 1H NMR, 31P NMR, and 13C NMR spectroscopy. [1]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


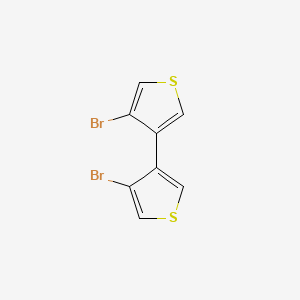
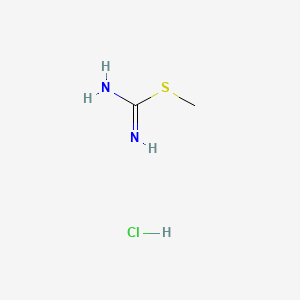


![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
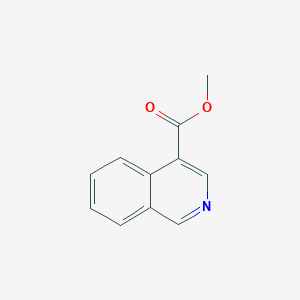
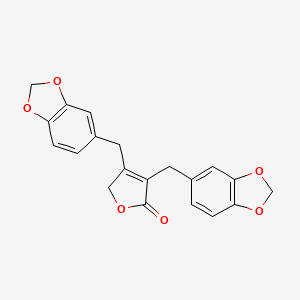

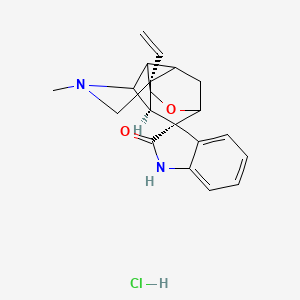
![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)